molecular formula C16H14O3 B1140596 (S)-(+)-Ketoprofen-13C,d3 CAS No. 1189508-77-7

(S)-(+)-Ketoprofen-13C,d3

Cat. No.: B1140596
CAS No.: 1189508-77-7
M. Wt: 258.29 g/mol
InChI Key: DKYWVDODHFEZIM-HPZMRZLNSA-N
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Description

Table 1: Key chemical identifiers of ketoprofen

Property Value
CAS Registry Number 22071-15-4
SMILES CC(C₁=CC=CC(=C₁)C(=O)C₂=CC=CC=C₂)C(=O)O
InChIKey DKYWVDODHFEZIM-UHFFFAOYSA-N
ChEBI ID CHEBI:6128
ChEMBL ID CHEMBL571
DrugBank ID DB01009

The compound’s chirality arises from the asymmetric carbon in the propanoic acid chain, though it is typically used as a racemic mixture in pharmaceutical formulations.

Historical Development of Propionic Acid Derivatives

The discovery of ketoprofen emerged from systematic efforts to optimize the anti-inflammatory properties of propionic acid derivatives. Following the synthesis of ibuprofen in 1961, Rhône-Poulenc researchers developed ketoprofen in 1967 by introducing a benzoyl group to the phenylpropionic acid scaffold. This modification enhanced COX enzyme inhibition while maintaining favorable pharmacokinetics.

Key milestones in propionic acid derivative development:

  • 1961 : Patent filed for ibuprofen (2-(4-isobutylphenyl)propionic acid).
  • 1967 : Synthesis of ketoprofen as part of efforts to improve NSAID potency.
  • 1973 : Introduction of ketoprofen in France and the UK for rheumatoid arthritis.

The structural evolution of these derivatives focused on balancing anti-inflammatory efficacy with reduced gastrointestinal toxicity compared to earlier NSAIDs like aspirin.

Classification in the NSAID Structural Family

Ketoprofen belongs to the 2-arylpropionic acid subclass of nonsteroidal anti-inflammatory drugs (NSAIDs), characterized by:

  • A carboxylic acid functional group (–COOH) essential for COX enzyme binding.
  • A lipophilic aryl group (benzophenone in ketoprofen) that enhances membrane permeability.

Table 2: Structural comparison of propionic acid NSAIDs

Compound Aryl Substituent COX Selectivity
Ibuprofen 4-Isobutylphenyl Non-selective
Naproxen 6-Methoxy-2-naphthyl Non-selective
Ketoprofen 3-Benzoylphenyl Non-selective

Ketoprofen’s benzophenone moiety distinguishes it from other derivatives, contributing to its high potency (150× aspirin in anti-inflammatory assays). The compound inhibits both COX-1 and COX-2 isoforms, though it exhibits slight preference for COX-1.

Significance in Pharmaceutical Chemistry Research

Ketoprofen has served as a template for exploring structure-activity relationships (SAR) in NSAID design:

Key research directions:

  • Chiral Resolution : Studies on enantiomeric separation to isolate (S)-ketoprofen, the active COX inhibitor.
  • Derivatization : Synthesis of amide, ester, and sulfone analogs to modulate solubility and bioavailability.
  • Targeted Delivery : Development of transdermal formulations using nanoparticle carriers to reduce systemic exposure.

Table 3: Notable research milestones involving ketoprofen

Year Innovation Impact
2010 Ketoprofen-amide GLI1 inhibitors Expanded applications in cancer therapy
2019 Isoquinoline-ketoprofen hybrids Dual-action anti-inflammatory agents
2023 Biocatalytic synthesis routes Sustainable production methods

These advancements underscore ketoprofen’s role as a versatile scaffold for probing NSAID pharmacology and optimizing therapeutic profiles.

Properties

CAS No.

1189508-77-7

Molecular Formula

C16H14O3

Molecular Weight

258.29 g/mol

IUPAC Name

(2S)-2-(3-benzoylphenyl)-3,3,3-trideuterio(313C)propanoic acid

InChI

InChI=1S/C16H14O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)/t11-/m0/s1/i1+1D3

InChI Key

DKYWVDODHFEZIM-HPZMRZLNSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])[C@@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O

Synonyms

3-Benzoyl-α-methyl-13C,d3-benzeneacetic Acid;  m-Benzoylhydratropic Acid-13C,d3;  _x000B_2-(3-Benzoylphenyl)propionic Acid-13C,d3;  RP-19583-13C,d3;  Alreumat-13C,d3;  Alrheumun-13C,d3;  Capisten-13C,d3;  Epatec-13C,d3;  Fastum-13C,d3;  Ketofen-13C,d3; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ketoprofen can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of phenacyl halide with acetanilide to produce 4-acetamido benzophenone. This intermediate is then subjected to further acylation with 1,2-dichloropropane, followed by deprotection, alkali hydrolysis, diazotization, and reduction to yield 3-benzoyl-alpha-methyl phenylethanol. Finally, oxidation of this compound produces ketoprofen .

Industrial Production Methods

Industrial production of ketoprofen typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield, cost-effectiveness, and purity. Advanced techniques such as continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Photodegradation and Photosensitivity Reactions

Ketoprofen exhibits significant photochemical reactivity, primarily driven by UV irradiation:

Key Mechanisms

  • Radical Formation : Irradiation generates carbanions via decarboxylation, leading to 3-ethylbenzophenone ketyl biradical (3-EBPH) .

  • DNA Damage : Single-strand DNA breaks occur via hydroxyl radical (·OH) involvement, while pyrimidine dimers form via energy transfer .

  • Lipid Peroxidation : Ketoprofen promotes photoperoxidation of linoleic acid through radical intermediates .

Table 1: Photodegradation Pathways and By-Products

PathwayBy-ProductMechanismSource
Decarboxylation3-Ethylbenzophenone ketyl biradicalRadical-mediated cleavage
HydroxylationOrtho-hydroxybenzene propanoic acid·OH nucleophilic substitution
Debenzophenone cleavageBenzene derivatives (e.g., C₉H₁₀O₂)Side-chain oxidation

Ozonation in Aquatic Environments

Ozone (O₃) and nitrate (NO₃⁻) synergistically degrade ketoprofen in wastewater:

Reaction Kinetics

  • Pseudo-First-Order Kinetics : Rate constants increase with NO₃⁻ concentration (0.01–1 mmol/L) due to ·OH generation .

  • Hydroxyl Radical Contribution : ·OH accounts for 73–90% of degradation, depending on NO₃⁻ levels .

Table 2: Ozonation Rate Constants

[NO₃⁻] (mmol/L)Rate Constant (×10⁻² min⁻¹)·OH Contribution (%)
03.690
14.673

Degradation By-Products

  • Primary Intermediates : Hydroxylated, nitrated, and ketonized derivatives .

  • Toxicity : By-products exhibit reduced toxicity to Chlorella and Daphnia magna compared to parent compound .

Reaction with Amino Acids and Proteins

Ketoprofen interacts with proteinogenic amino acids, influencing photosensitivity:

Key Findings

  • Accelerated Decarboxylation : 12 amino acids (e.g., tryptophan, tyrosine) enhance carbanion formation .

  • Human Serum Albumin (HSA) Binding : Molecular dynamics reveal stable complexes with HSA, facilitating allergen formation under UV .

Structural Reactivity and DFT Insights

Density functional theory (DFT) calculations elucidate reaction feasibilities:

  • Ozonation Feasibility : Thermodynamically favorable (ΔG < 0) with activation energy barriers <25 kcal/mol .

  • Intramolecular Dynamics : Benzophenone and carboxylic acid groups dictate preferential reaction sites (meta-positions on aromatic rings) .

Scientific Research Applications

Established Clinical Applications

Ketoprofen is primarily used for:

  • Pain Management : It is effective in treating various types of pain, including postoperative, dental, and musculoskeletal pain.
  • Rheumatic Diseases : Commonly prescribed for rheumatoid arthritis and osteoarthritis due to its ability to reduce inflammation and alleviate pain.

Emerging Applications

Recent studies have identified several novel applications of ketoprofen:

Gastroprotective Effects

Research indicates that ketoprofen lysine salt can protect the gastric mucosa, potentially reducing the risk of gastrointestinal side effects associated with traditional NSAIDs. This application is particularly relevant for patients with a history of gastric issues .

Treatment of Non-Alcoholic Fatty Liver Disease

Ketoprofen has shown promise in treating non-alcoholic fatty liver disease by mitigating inflammation and improving liver function markers .

Anti-Allergic Potential

Studies have suggested that ketoprofen may possess anti-allergic properties, indicating its potential use in treating allergic conditions .

Neurological Applications

Emerging research highlights ketoprofen's potential in treating neurological conditions such as seizures and lymphedema. Its anti-inflammatory properties may play a role in alleviating symptoms associated with these conditions .

Antidepressant and Anxiolytic Effects

Recent findings suggest that ketoprofen may have antidepressant and anxiolytic effects, opening avenues for its application in mental health treatment .

Oncology and Transplantology

There is ongoing research into the use of ketoprofen in oncology for its potential to enhance the efficacy of cancer treatments and improve patient outcomes post-transplantation .

Pharmacological Enhancements

Recent studies have focused on enhancing the solubility and bioavailability of ketoprofen through various formulations:

  • Inclusion Complexes : Research has demonstrated that forming inclusion complexes with methyl-beta-cyclodextrin significantly improves the solubility and anti-inflammatory efficacy of ketoprofen, making it more effective for therapeutic use .
  • Topical Formulations : Studies indicate that topical applications of ketoprofen can improve gait disturbances in animal models, suggesting its effectiveness in localized pain relief without systemic side effects .

Environmental Impact and Removal from Wastewater

Ketoprofen is frequently detected in wastewater systems due to its widespread use. Research on zeolites and mesoporous silica materials has explored their effectiveness in removing ketoprofen from aqueous solutions, addressing environmental concerns related to pharmaceutical contaminants .

Case Studies

Several case studies illustrate the diverse applications of ketoprofen:

  • A study involving patients with acute inflammation demonstrated significant improvements in pain relief and functional mobility when treated with topical ketoprofen compared to other NSAIDs .
  • Research on drug-drug interactions highlighted the importance of monitoring concurrent medications when prescribing ketoprofen, particularly in complex cases involving multiple therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Efficacy Relative to Other NSAIDs

A meta-analysis of randomized controlled trials compared oral ketoprofen with ibuprofen and diclofenac in treating moderate-to-severe pain. Ketoprofen demonstrated comparable or superior efficacy to ibuprofen in rheumatoid arthritis pain management, with a faster onset of action due to its lipophilic properties . However, diclofenac showed marginally higher efficacy in acute inflammatory conditions, attributed to its greater COX-2 selectivity .

NSAID COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) LogP Key Clinical Advantage
Ketoprofen 0.725 (COX-1) 0.15–0.3 2.66 Rapid BBB penetration, high bioavailability
Ibuprofen 4.8–10.3 15.2–20.1 ~3.5 Lower GI toxicity in low doses
Diclofenac 0.008 0.005 4.06 High COX-2 selectivity
Flurbiprofen N/A N/A 3.82 Extended duration of action

Notes:

  • Ketoprofen's lower LogP (lipophilicity) compared to flurbiprofen and diclofenac contributes to faster systemic absorption but shorter half-life .
  • COX-1 inhibition by ketoprofen (IC₅₀ = 0.725 µM in some derivatives) is comparable to indomethacin, but its COX-2 selectivity is lower than diclofenac .

Selectivity and Structural Modifications

Novel benzodioxole derivatives structurally related to ketoprofen were synthesized to improve COX-2 selectivity. Compounds with halogen substitutions (e.g., 4f: IC₅₀ = 0.725 µM for COX-1) showed enhanced inhibitory activity compared to ketoprofen, while others demonstrated 3–5× greater COX-2 selectivity due to the bulky benzodioxole moiety . For example, acetic acid benzodioxole derivatives (IC₅₀ = 4.25–33.7 µM) were less potent than halogenated analogs, highlighting the role of halogen substituents in optimizing binding affinity .

Pharmacokinetic and Formulation Advances

  • BCS Classification : Ketoprofen is a Biopharmaceutics Classification System (BCS) Class II drug, with pH-dependent solubility ensuring rapid intestinal dissolution and >90% absorption .
  • Co-Crystals : Co-crystallization with succinic acid and saccharin improved dissolution rates (Q₃₀ = 96.73% for Formula 1 vs. 93.09% for standard ketoprofen) and reduced melting points, enhancing bioavailability .
  • Drug Delivery Systems : A strontium-based metal-organic framework (Sr/PTA-MOF) achieved 36% ketoprofen loading with sustained release over 24 hours, outperforming conventional carriers like PDMS/DVB .

Mechanistic Differences in Chemoprevention

Unlike ibuprofen or sulindac, ketoprofen lacks anti-proliferative activity in cancer models.

Biological Activity

Ketoprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID) known for its analgesic, anti-inflammatory, and antipyretic properties. Initially developed for the treatment of pain and inflammation associated with various conditions, recent studies have revealed additional biological activities, including potential anticancer effects. This article explores the biological activity of ketoprofen, highlighting its mechanisms of action, efficacy in various clinical settings, and emerging therapeutic applications.

Ketoprofen exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain. The S(+) enantiomer of ketoprofen has been shown to have greater potency in inhibiting COX activity compared to its R(-) counterpart .

Analgesic and Anti-inflammatory Effects

Ketoprofen's efficacy as an analgesic and anti-inflammatory agent has been well-documented in various clinical trials. A double-blind, placebo-controlled study demonstrated that oral ketoprofen significantly relieved migraine headaches within two hours compared to placebo . The results indicated that 62.6% of patients experienced headache relief with a 75 mg dose, establishing ketoprofen as an effective option for acute migraine treatment.

In another study focusing on inflammatory conditions, ketoprofen was shown to reduce signs and symptoms of inflammation, such as hyperemia and edema. In a randomized trial involving 104 patients, 91.8% of those treated with ketoprofen showed improvement in inflammatory symptoms after 72 hours .

Anticancer Activity

Recent investigations have explored ketoprofen's potential in oncology. A study reported that ketoprofen conjugated with peptides targeting tumor cells exhibited enhanced cytotoxicity against specific cancer cell lines overexpressing receptors for these peptides. Notably, the NGR-conjugated form demonstrated 3-7 times higher inhibition of cancer cell proliferation compared to free ketoprofen in vitro .

Table 1: Cytotoxic Activity of Ketoprofen Conjugates on Cancer Cell Lines

CompoundA2780OVCAR3HT-1080SKOV-3MCF-7Fibroblast
KetoprofenNo inhibitionNo inhibition9.25 ± 1.314 ± 4.7-No inhibition
Keto-RGD55 ± 0.577 ± 0.47--13 ± 0.2No inhibition
Keto-NH-(CH₂)₄-CO-RGD63 ± 0.665 ± 2.7--36 ± 0.5No inhibition
Keto-NGR28 ± 2.6-54 ± 0.550 ± 0.6-No inhibition
Keto-NH-(CH₂)₄-CO-NGR41 ± 0-76 ± 160 ± 0.2-No inhibition

The findings suggest that ketoprofen may have a role beyond traditional NSAID applications, potentially serving as a targeted therapy for certain cancers.

Safety and Tolerability

Ketoprofen is generally well-tolerated; however, some adverse effects have been reported, including gastrointestinal disturbances and hypersensitivity reactions . In clinical trials assessing its safety profile, the incidence of side effects was comparable to that observed with placebo treatments .

Q & A

Q. What meta-analysis frameworks evaluate ketoprofen vs. ibuprofen efficacy in rheumatoid arthritis pain management?

  • Answer: PRISMA-guided systematic reviews pool RCT data, calculating risk ratios (RR) for pain reduction and adverse events. Fixed-effects models (Mantel-Haenszel) with I² statistics (e.g., I² = 0%) confirm homogeneity. No significant efficacy differences are reported (RR = 1.05; 95% CI: −0.83–1.33) .

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